2,5-Difluoro-4-nitrobenzonitrile
Overview
Description
2,5-Difluoro-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H2F2N2O2 . It has an average mass of 184.100 Da and a monoisotopic mass of 184.008438 Da .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-nitrobenzonitrile is 1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2,5-Difluoro-4-nitrobenzonitrile is a solid at room temperature . It has a molecular weight of 184.1 . The compound’s density, boiling point, and other physical properties are not specified in the available resources.Scientific Research Applications
Agricultural Chemistry
This compound finds applications in agricultural chemistry for the synthesis of new pesticides and herbicides. The introduction of fluorine atoms can result in agrochemicals with improved efficacy, reduced toxicity, and better environmental compatibility.
Each of these applications leverages the unique chemical properties of 2,5-Difluoro-4-nitrobenzonitrile , demonstrating its versatility and importance in scientific research. The compound’s ability to influence the reactivity and properties of other molecules makes it a valuable tool across multiple fields of study .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and ensuring adequate ventilation .
properties
IUPAC Name |
2,5-difluoro-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHVLVXHJDVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-nitrobenzonitrile | |
CAS RN |
172921-32-3 | |
Record name | 2,5-difluoro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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